REACTION_CXSMILES
|
[Cl:1]Cl.[OH:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8]>CO>[Cl:1][C:5]1[C:4]([OH:3])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below -60° C
|
Type
|
WAIT
|
Details
|
After approximately thirty minutes
|
Type
|
CUSTOM
|
Details
|
the chlorine gas was flushed out with nitrogen
|
Type
|
ADDITION
|
Details
|
diluted with 100 mL of water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |